molecular formula C17H20ClN3S B2805136 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 478246-71-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B2805136
CAS No.: 478246-71-8
M. Wt: 333.88
InChI Key: FXWAORWTZYSEBU-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It may be used as a probe to study biological pathways and interactions.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The sulfanyl and quinazoline moieties play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3S/c1-21(2)16-13-8-4-6-10-15(13)19-17(20-16)22-11-12-7-3-5-9-14(12)18/h3,5,7,9H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWAORWTZYSEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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